N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-furamide
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Overview
Description
N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, a furan ring, and a phenolic group, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with Furan Derivative: The hydrazone intermediate is then reacted with a furan derivative, such as 2-furoyl chloride, in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Antioxidant Activity: The phenolic group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-THIOPHENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-PYRIDAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-(2-{2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-2-FURAMIDE lies in its combination of a hydrazone linkage, a furan ring, and a phenolic group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H15N3O5 |
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Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O5/c1-22-13-7-10(4-5-11(13)19)8-17-18-14(20)9-16-15(21)12-3-2-6-23-12/h2-8,19H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+ |
InChI Key |
YYAXDFBWJXLXOZ-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)O |
solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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